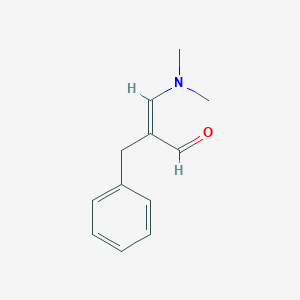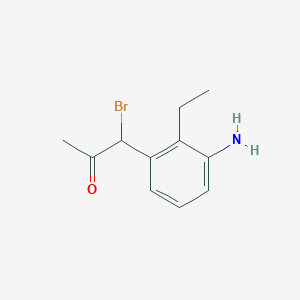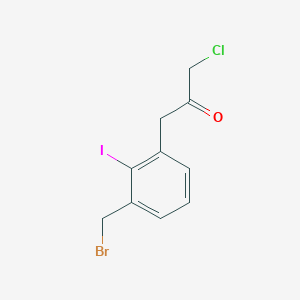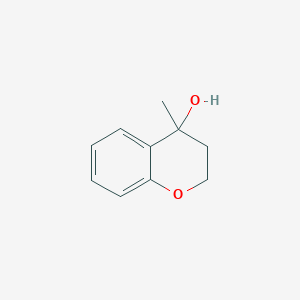
4-Methylchroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylchroman-4-ol is a heterocyclic compound that belongs to the chroman family. It is characterized by a benzene ring fused to a dihydropyran ring with a hydroxyl group at the fourth position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylchroman-4-ol can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the Michael addition of acrylonitrile to phenols followed by cyclization .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and using efficient catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylchroman-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Can be achieved using hydrogenation with palladium on carbon as a catalyst.
Substitution: Often involves nucleophilic substitution reactions using halogenated derivatives and strong bases.
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
4-Methylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential to inhibit enzymes like acetylcholinesterase.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism by which 4-Methylchroman-4-ol exerts its effects involves interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. Additionally, it can scavenge free radicals, reducing oxidative stress in biological systems .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the hydroxyl group at the fourth position but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the dihydropyran ring.
Uniqueness: 4-Methylchroman-4-ol is unique due to its hydroxyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
21834-65-1 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4-methyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Clave InChI |
RCMBJZYJTXAPFF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


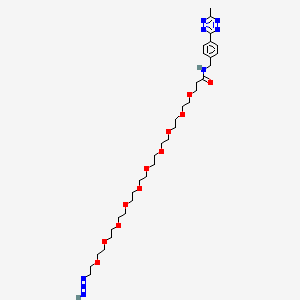
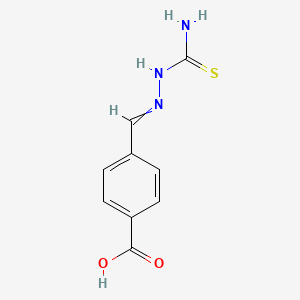
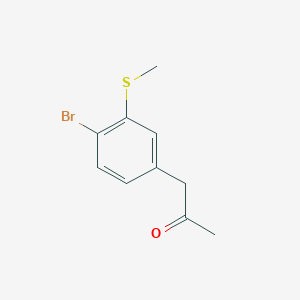

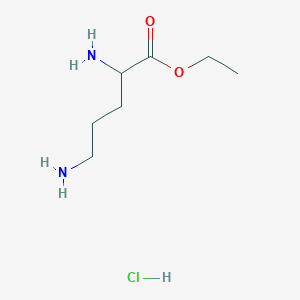
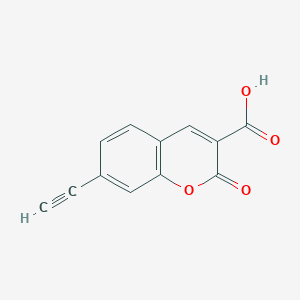

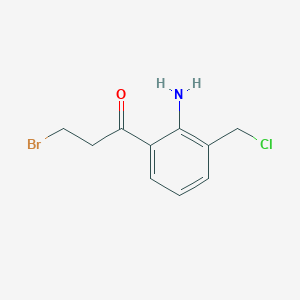
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
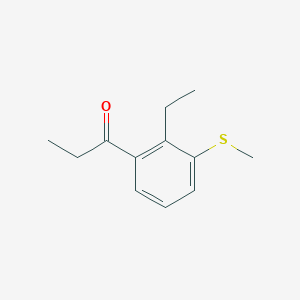
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
